5-tert-Butyl-2-methylpyridine
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Overview
Description
5-tert-Butyl-2-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-methylpyridine typically involves the alkylation of 2-methylpyridine with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl chloride and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, sulfonated, or nitrated pyridine derivatives.
Scientific Research Applications
5-tert-Butyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-methylpyridine involves its interaction with molecular targets through its pyridine ring. The nitrogen atom in the pyridine ring can act as a nucleophile or base, participating in various chemical reactions. The bulky tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions. The compound can interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 2-tert-Butylpyridine
Comparison
Compared to similar compounds, 5-tert-Butyl-2-methylpyridine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. The presence of both tert-butyl and methyl groups influences its chemical properties and reactivity, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
5-tert-butyl-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-6-9(7-11-8)10(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSFKPRPICHULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526559 |
Source
|
Record name | 5-tert-Butyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85735-96-2 |
Source
|
Record name | 5-tert-Butyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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